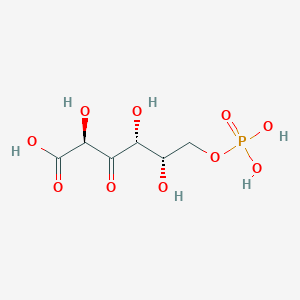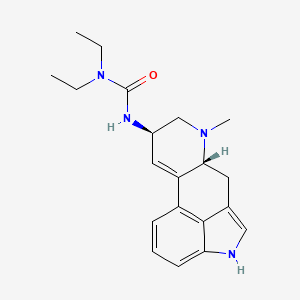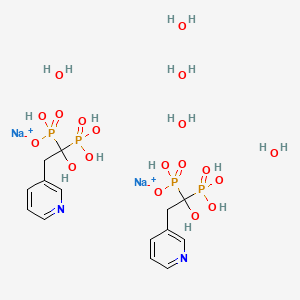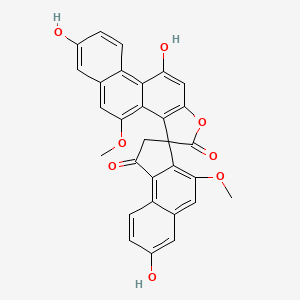
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid is a ketoaldonic acid derivative that is the 6-(dihydrogen phosphate) derivative of 3-dehydro-L-gulonic acid . It is a significant metabolite in the biochemical pathways of certain bacteria, such as Escherichia coli . This compound plays a crucial role in various metabolic reactions and is a structural derivative of 3-dehydro-L-gulonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid typically involves the phosphorylation of 3-dehydro-L-gulonic acid. This process can be achieved through enzymatic reactions or chemical phosphorylation methods. The reaction conditions often require a controlled pH environment and the presence of specific enzymes or chemical reagents that facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research and biochemistry. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that can efficiently convert substrates into the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into other forms of gulonic acid derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific catalysts or enzymes .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of gulonic acid derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It plays a role in the metabolic pathways of certain bacteria, making it a subject of study in microbial biochemistry.
Medicine: Research into its metabolic pathways can provide insights into bacterial metabolism and potential targets for antibiotics.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid involves its role as an intermediate in metabolic pathways. It is converted by specific enzymes into other metabolites that participate in various biochemical reactions. For example, the enzyme 3-dehydro-L-gulonate-6-phosphate decarboxylase catalyzes its conversion into L-xylulose-5-phosphate and carbon dioxide . This reaction is part of the anaerobic utilization of L-ascorbate in certain bacteria .
Comparison with Similar Compounds
Similar Compounds
3-dehydro-L-gulonic acid: A structural derivative of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid.
L-gulonic acid 6-phosphate: Another related compound involved in similar metabolic pathways.
3-dehydro-L-gulonate 6-phosphate: The conjugate base of this compound.
Uniqueness
This compound is unique due to its specific role in bacterial metabolism and its structural properties that allow it to participate in various biochemical reactions. Its phosphate group at the 6th position distinguishes it from other similar compounds and contributes to its specific reactivity and function in metabolic pathways .
Properties
Molecular Formula |
C6H11O10P |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-3,5,7-8,10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,5-/m0/s1 |
InChI Key |
BDUIIKXSXFDPEC-LWKDLAHASA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)




![2'-Chloro-[1,1'-biphenyl]-4-ol](/img/structure/B1250901.png)








